molecular formula C34H38N4O7S B2447180 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-15-6

6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2447180
CAS No.: 688061-15-6
M. Wt: 646.76
InChI Key: PJFWRPJAGLSWEJ-UHFFFAOYSA-N
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Description

6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the dioxolo group, and subsequent functionalization with the methoxybenzyl and methoxyphenyl groups. Common reagents used in these steps include:

    Amines: for the formation of the quinazolinone core.

    Methoxybenzyl and methoxyphenyl derivatives: for final functionalization.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halides or acids.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties could make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different functional groups.

    Thioether-containing compounds: Molecules with sulfur-containing groups similar to the thioether moiety in the compound.

    Methoxybenzyl and methoxyphenyl derivatives: Compounds with similar aromatic functional groups.

Uniqueness

6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is unique due to its combination of functional groups and complex structure. This uniqueness may confer specific properties and activities that distinguish it from other similar compounds.

Properties

IUPAC Name

6-[6-[1-(2-methoxyanilino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O7S/c1-4-30(32(40)36-25-10-7-8-11-27(25)43-3)46-34-37-26-19-29-28(44-21-45-29)18-24(26)33(41)38(34)17-9-5-6-12-31(39)35-20-22-13-15-23(42-2)16-14-22/h7-8,10-11,13-16,18-19,30H,4-6,9,12,17,20-21H2,1-3H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFWRPJAGLSWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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